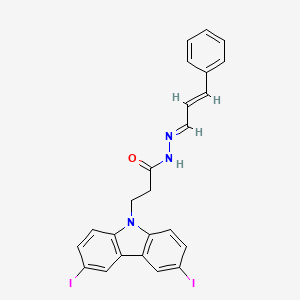
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(3-phenyl-2-propenylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide is a complex organic compound featuring a carbazole core substituted with diiodo groups and a hydrazide moiety linked to a phenylpropenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide typically involves multiple steps:
Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved by iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanohydrazide: The propanohydrazide moiety can be synthesized by reacting propanoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with the propanohydrazide derivative in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Amines derived from the hydrazide moiety.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mecanismo De Acción
The mechanism by which 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbazole core can participate in π-π interactions, while the hydrazide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the hydrazide and phenylpropenylidene groups, making it less versatile in terms of chemical reactivity and applications.
N’-Phenylpropanohydrazide:
Carbazole Derivatives: Various carbazole derivatives with different substituents can be compared, highlighting the unique combination of diiodo and hydrazide groups in the target compound.
Uniqueness
The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3-phenyl-2-propenylidene)propanohydrazide lies in its combination of a carbazole core with diiodo substituents and a hydrazide moiety linked to a phenylpropenylidene group. This structure provides a unique set of electronic and chemical properties, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C24H19I2N3O |
|---|---|
Peso molecular |
619.2 g/mol |
Nombre IUPAC |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C24H19I2N3O/c25-18-8-10-22-20(15-18)21-16-19(26)9-11-23(21)29(22)14-12-24(30)28-27-13-4-7-17-5-2-1-3-6-17/h1-11,13,15-16H,12,14H2,(H,28,30)/b7-4+,27-13+ |
Clave InChI |
BSQIMZNSYDITGR-GMYZBGTFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


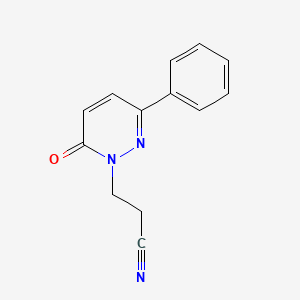
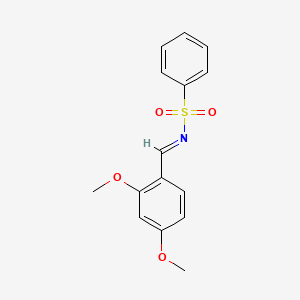
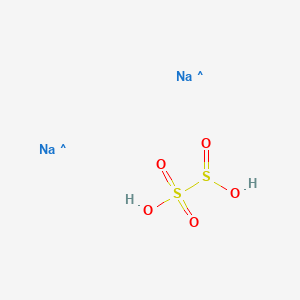
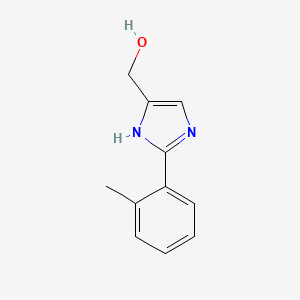
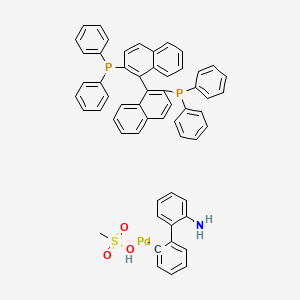
![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)
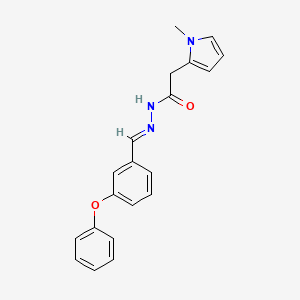
![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)

